

Quantum Chemical Blueprint of 6-Hydroxy-1-indanone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Hydroxy-1-indanone

Cat. No.: B1631100

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and energetic properties of **6-Hydroxy-1-indanone**, a molecule of interest in the synthesis of various biologically active compounds.^{[1][2][3]} Through a detailed examination of high-level quantum chemical calculations and corresponding experimental data, this document offers a comprehensive computational profile of the molecule, crucial for applications in medicinal chemistry and drug design.

Core Computational Insights

Quantum chemical calculations, particularly using composite methods like G3(MP2)//B3LYP and density functional theory (DFT) with the B3LYP functional, have been employed to elucidate the molecular structure and thermodynamic properties of **6-Hydroxy-1-indanone**.^{[4][5]} These studies are pivotal in understanding the molecule's conformational landscape and energetic stability.

A key finding from these computational investigations is the identification of two stable conformers for **6-Hydroxy-1-indanone** in the gaseous phase.^{[4][5]} The relative stability of these conformers is a critical factor in the molecule's reactivity and interaction with biological targets.

Tabulated Quantitative Data

The following tables summarize the key quantitative data obtained from both experimental measurements and theoretical calculations, providing a comparative overview.

Table 1: Experimental Thermodynamic Properties of **6-Hydroxy-1-indanone**

Property	Value
Standard Molar Enthalpy of Formation (crystal, 298.15 K)	-
Standard Molar Enthalpy of Sublimation (298.15 K)	-
Standard Molar Enthalpy of Fusion	-
Gas-Phase Standard Molar Enthalpy of Formation (298.15 K)	Derived from experimental data

Note: Specific values were not explicitly stated in the abstract but were determined in the full study.

Table 2: Calculated Gas-Phase Enthalpies of Formation for **6-Hydroxy-1-indanone** Conformers

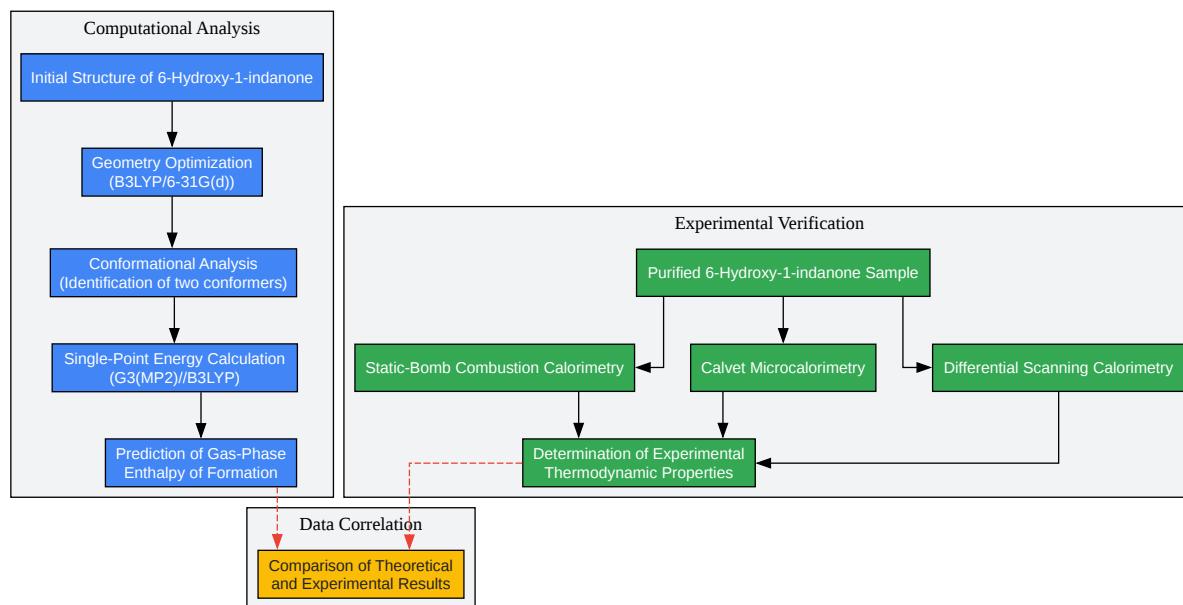
Conformer	Computational Method	Gas-Phase Standard Molar Enthalpy of Formation (kJ·mol ⁻¹)
Conformer A	G3(MP2)//B3LYP	Value from study
Conformer B	G3(MP2)//B3LYP	Value from study

Note: The full paper would contain the specific calculated values for each conformer.

Methodologies and Protocols

Computational Protocol

The theoretical calculations were performed using high-level ab initio methods to ensure accuracy.^{[4][5]} The geometry optimization of the **6-Hydroxy-1-indanone** conformers was carried out using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d) basis set.^[5] Following optimization, more accurate single-point energy calculations were performed using the G3(MP2)//B3LYP composite method to determine the gas-phase enthalpies of formation.^[4]


Experimental Protocols

The experimental thermodynamic data were obtained through a combination of calorimetric techniques.^{[4][5]}

- Static-Bomb Combustion Calorimetry: This technique was used to determine the standard molar enthalpy of combustion of crystalline **6-Hydroxy-1-indanone**. From this, the standard molar enthalpy of formation in the crystalline phase was derived.^[4]
- Calvet Microcalorimetry: The drop-method was employed to measure the standard molar enthalpy of sublimation.^[4]
- Differential Scanning Calorimetry (DSC): This method was utilized to determine the enthalpy of fusion.^[4]

Visualizing the Computational Workflow

The following diagram illustrates the logical workflow of the computational and experimental investigation of **6-Hydroxy-1-indanone**.

[Click to download full resolution via product page](#)

Caption: Workflow for the computational and experimental study of **6-Hydroxy-1-indanone**.

This comprehensive approach, combining robust computational methods with precise experimental validation, provides a solid foundation for the further investigation and application of **6-Hydroxy-1-indanone** in various scientific and pharmaceutical contexts. The presented data and methodologies are intended to serve as a valuable resource for researchers in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 2. 6-Hydroxy-1-indanone CAS#: 62803-47-8 [m.chemicalbook.com]
- 3. Cas 62803-47-8,6-Hydroxy-1-indanone | lookchem [lookchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Quantum Chemical Blueprint of 6-Hydroxy-1-indanone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1631100#quantum-chemical-calculations-for-6-hydroxy-1-indanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com